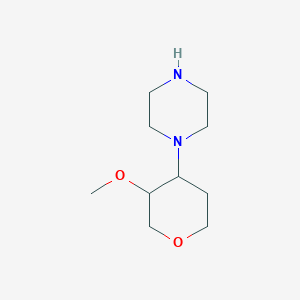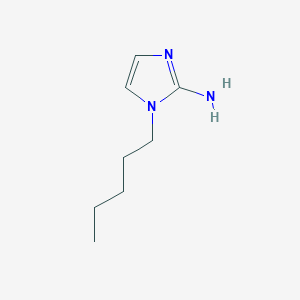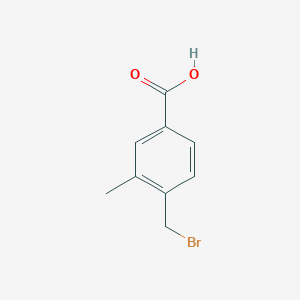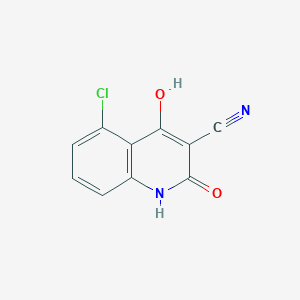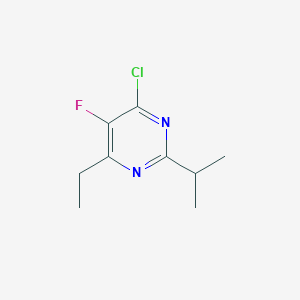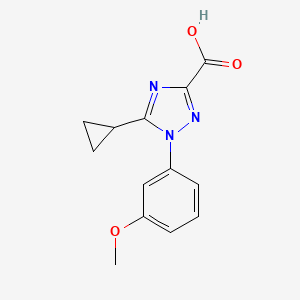
(2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane is an organic compound that belongs to the class of oxanes. Oxanes are six-membered heterocyclic compounds containing one oxygen atom. This particular compound features an iodomethyl group and a methoxyphenyl group, which can impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate oxane precursor and reagents to introduce the iodomethyl and methoxyphenyl groups.
Reaction Conditions: The reactions may involve halogenation, etherification, and cyclization steps under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The methoxyphenyl group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be studied for its biological activity and potential as a pharmaceutical intermediate.
Medicine: It could be explored for its therapeutic properties or as a precursor in drug synthesis.
Industry: The compound may find applications in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane: Similar structure but with a bromomethyl group instead of iodomethyl.
(2S,5R)-2-(Chloromethyl)-5-(3-methoxyphenyl)oxane: Similar structure but with a chloromethyl group.
(2S,5R)-2-(Hydroxymethyl)-5-(3-methoxyphenyl)oxane: Similar structure but with a hydroxymethyl group.
Uniqueness
The presence of the iodomethyl group in (2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane can impart unique reactivity compared to its bromine, chlorine, or hydroxyl analogs. This can influence its chemical behavior, making it suitable for specific applications where iodine’s properties are advantageous.
Properties
Molecular Formula |
C13H17IO2 |
|---|---|
Molecular Weight |
332.18 g/mol |
IUPAC Name |
(2S,5R)-2-(iodomethyl)-5-(3-methoxyphenyl)oxane |
InChI |
InChI=1S/C13H17IO2/c1-15-12-4-2-3-10(7-12)11-5-6-13(8-14)16-9-11/h2-4,7,11,13H,5-6,8-9H2,1H3/t11-,13-/m0/s1 |
InChI Key |
JSVIJXMNKNWDOA-AAEUAGOBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CC[C@H](OC2)CI |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCC(OC2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)
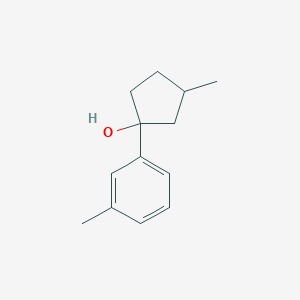
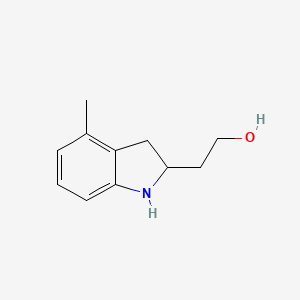
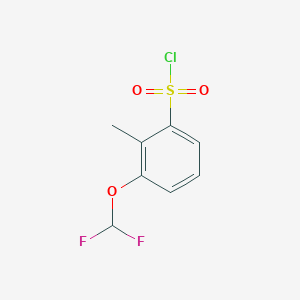
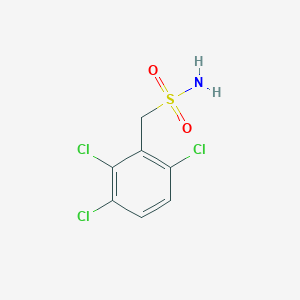
![(1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol](/img/structure/B13218502.png)
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13218509.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid](/img/structure/B13218512.png)
